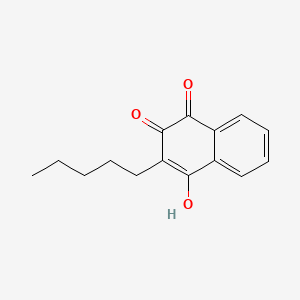
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate
Übersicht
Beschreibung
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate, also known as Cpd1, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of chromenone derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-viral properties by inhibiting the replication of various viruses, including influenza virus and HIV.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to inhibit the replication of influenza virus and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also stable and can be easily synthesized in large quantities. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and colitis. Another potential application is in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, this compound could be further studied for its anti-viral properties, particularly in the context of emerging viral diseases. Finally, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
Eigenschaften
IUPAC Name |
[2-(2-chlorophenyl)-4-oxochromen-3-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2O4/c23-14-11-9-13(10-12-14)22(26)28-21-19(25)16-6-2-4-8-18(16)27-20(21)15-5-1-3-7-17(15)24/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSCKGUPWNJQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673781.png)
![methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4673786.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4673802.png)
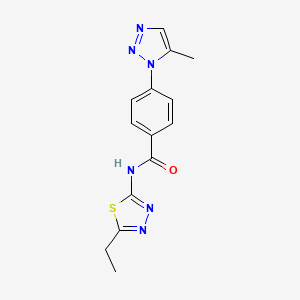
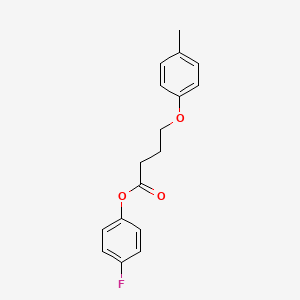
![2-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4673822.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4673826.png)
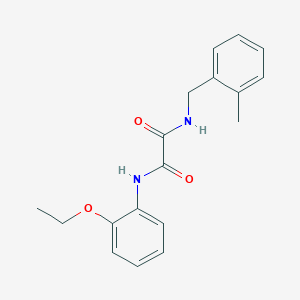
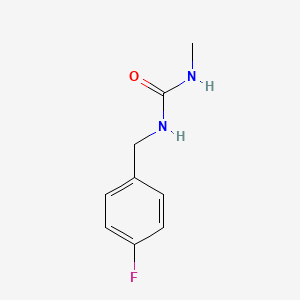
![propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B4673840.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4673847.png)

![6-(4-bromophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4673866.png)
